molecular formula C18H32O16 B1448001 Isoglobotriaose CAS No. 41744-59-6

Isoglobotriaose

Cat. No.: B1448001
CAS No.: 41744-59-6
M. Wt: 504.4 g/mol
InChI Key: KZZUYHVLNLDKLB-KXWZGOPVSA-N
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Description

The Galalpha1-3Galbeta1-4Glc (also known as the α-gal epitope) is a unique carbohydrate antigen found in large numbers in all non-primate mammals, lemurs, and New-World monkeys . It is synthesized in large amounts by the glycosylation enzyme α1,3galactosyltransferase (α1,3GT) .


Synthesis Analysis

The α-gal epitope is synthesized by natural or recombinant α1,3galactosyltransferase (rα1,3GT) which links galactose provided by the sugar donor uridine diphosphate galactose (UDP-Gal) to Galβ1-4GlcNAc-R .


Molecular Structure Analysis

The molecular structure of Galalpha1-3Galbeta1-4Glc is C18H32O16 . The InChI representation is InChI=1S/C18H34O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h5-30H,1-4H2/t5-,6+,7+,8+,9+,10+,11-,12+,13+,14+,15+,16+,17+,18+/m0/s1 .


Chemical Reactions Analysis

The α-gal epitope is synthesized by the glycosylation enzyme α1,3galactosyltransferase (α1,3GT) in non-primate mammals, lemurs, and New-World monkeys . The reaction involves the linking of galactose provided by the sugar donor uridine diphosphate galactose (UDP-Gal) to Galβ1-4GlcNAc-R .


Physical and Chemical Properties Analysis

The molecular formula of Galalpha1-3Galbeta1-4Glc is C18H32O16 . The molecular weight is 504.44 .

Scientific Research Applications

Immunological Barrier in Transplantation

The Galalpha1-3Gal epitope (Galalpha1-3Galbeta1-4GlcNAc-R) is notably absent in humans and higher primates, forming a unique immunological barrier that prevents transplantation of tissues and organs from Galalpha1-3Gal-positive animals to humans. This is due to the inactivation of the alpha1,3-galactosyltransferase gene in humans and the production of natural anti-Galalpha1-3Gal antibodies against the Galalpha1-3Gal epitope (Suchanowska & Czerwinski, 2009).

Xenotransplantation and Antibody Response

Anti-Galalpha1-3Gal antibodies cause hyperacute rejection (HAR) in pig-to-primate xenotransplantation. Understanding these antibodies and developing systems for their removal are crucial for xenotransplantation success. The polymorphism in the anti-Galalpha1-3Gal repertoire represents an obstacle, but the combination of different agarose types appears sufficient for pig-to-human xenotransplantation (Mckane et al., 1998).

High Affinity IgM Antibodies in Xenotransplantation

Human anti-Galalpha1-3Gal IgG and IgM xenoantibodies can distinguish between very similar epitopes with high selectivity. Some natural anti-pig antibodies include high affinity IgM, which continues to be produced without class switch. This mechanism might be exploited in future xenotransplantation strategies (Lee et al., 1998).

Role in Cancer Immunotherapy

The alpha-gal epitope (Galalpha1-3Gal) can be targeted for cancer immunotherapy. Autologous tumour vaccines processed to express alpha-gal epitopes bind to anti-Gal antibodies, enhancing their uptake by antigen-presenting cells. This approach may induce a potent immune response sufficient to eradicate residual tumour cells after standard therapy (Galili, 2005).

Role in Acute Vascular Rejection of Xenografts

Anti-Galalpha1-3Gal antibodies are implicated in acute vascular rejection of xenografts. Depletion of these antibodies leads to the accommodation of donor cardiac xenografts, suggesting a potential strategy to overcome xenograft rejection (Lin et al., 2000).

Mechanism of Action

The α-gal epitope and the natural anti-Gal antibody have a reciprocal distribution in mammals. Transplantation of organs from non-primate mammals (e.g., pig xenografts) into Old-World monkeys or humans results in hyperacute rejection following anti-Gal binding to α-gal epitopes on xenograft cells . The in vivo immunocomplexing between anti-Gal and α-gal epitopes on molecules, pathogens, cells, or nanoparticles may be harnessed for development of novel immunotherapies .

Safety and Hazards

The α-gal epitope and the natural anti-Gal antibody form a barrier in xenotransplantation . Transplantation of organs from non-primate mammals into Old-World monkeys or humans results in hyperacute rejection .

Future Directions

The α-gal epitope has unique potential in future α-gal therapies . These therapies include increasing efficacy of enveloped-virus vaccines, conversion of autologous tumors into antitumor vaccines, accelerating healing of external and internal injuries by α-gal nanoparticles, and increasing anti-Gal–mediated protection against zoonotic viruses presenting α-gal epitopes and against protozoa .

Properties

IUPAC Name

(2R,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)16(11(27)8(4-22)32-18)34-17-13(29)12(28)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12-,13+,14+,15+,16-,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZUYHVLNLDKLB-KXWZGOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20881191
Record name Isoglobotriaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20881191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41744-59-6
Record name O-α-D-Galactopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→4)-D-glucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41744-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoglobotriaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20881191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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